molecular formula C8H15NO4S B13230873 (2R)-2-Cyclopropanesulfonamido-3-methylbutanoic acid

(2R)-2-Cyclopropanesulfonamido-3-methylbutanoic acid

Cat. No.: B13230873
M. Wt: 221.28 g/mol
InChI Key: JKFDDZQXZDSCRB-SSDOTTSWSA-N
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Description

(2R)-2-Cyclopropanesulfonamido-3-methylbutanoic acid is a chiral compound with a unique structure that includes a cyclopropane ring and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Cyclopropanesulfonamido-3-methylbutanoic acid typically involves the formation of the cyclopropane ring followed by the introduction of the sulfonamide group. One common method involves the cyclopropanation of an appropriate alkene precursor using a reagent such as diiodomethane and zinc-copper couple. The resulting cyclopropane intermediate is then subjected to sulfonamidation using a sulfonamide reagent under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for cyclopropanation and sulfonamidation steps to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Cyclopropanesulfonamido-3-methylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2R)-2-Cyclopropanesulfonamido-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-Cyclopropanesulfonamido-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes and inhibit their activity. This can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-Cyclopropanesulfonamido-3-methylbutanoic acid is unique due to its specific combination of a cyclopropane ring and a sulfonamide group, which imparts distinct chemical reactivity and potential biological activity. The presence of the chiral center also adds to its uniqueness, making it a valuable compound for stereoselective synthesis and research .

Properties

Molecular Formula

C8H15NO4S

Molecular Weight

221.28 g/mol

IUPAC Name

(2R)-2-(cyclopropylsulfonylamino)-3-methylbutanoic acid

InChI

InChI=1S/C8H15NO4S/c1-5(2)7(8(10)11)9-14(12,13)6-3-4-6/h5-7,9H,3-4H2,1-2H3,(H,10,11)/t7-/m1/s1

InChI Key

JKFDDZQXZDSCRB-SSDOTTSWSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)O)NS(=O)(=O)C1CC1

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1CC1

Origin of Product

United States

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